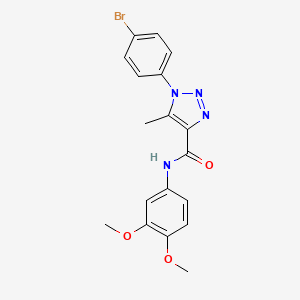
1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17BrN4O3 and its molecular weight is 417.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C18H17BrN4O3
- Molecular Weight : 417.3 g/mol
- CAS Number : 895648-63-2
The biological activity of triazole-containing compounds often involves their ability to interfere with cellular processes such as:
- Cell Cycle Arrest : Many triazole derivatives induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been associated with the cytotoxic effects of these compounds on cancer cells.
Biological Activity Against Cancer
Recent studies have demonstrated that this compound exhibits promising anticancer properties. Below is a summary of its activity against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 27.89 | Induces apoptosis and cell cycle arrest |
| MDA-MB-231 (Breast) | 20.00 | Inhibits microtubule assembly |
| HepG2 (Liver Cancer) | 35.00 | Increases ROS production |
| HT29 (Colorectal) | 15.00 | Modulates mitochondrial function |
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Bromophenyl Group : The presence of the bromine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Dimethoxyphenyl Moiety : This substituent contributes to the overall stability and bioactivity through electron-donating effects.
- Triazole Ring : The triazole moiety is crucial for biological activity; modifications can lead to varied effects on potency.
Study 1: Anticancer Activity in Lung Cancer Models
A study focusing on the efficacy of triazole derivatives against lung cancer cells revealed that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 μM against A549 cells. The study highlighted the compound's ability to induce apoptosis via caspase activation and ROS generation .
Study 2: Breast Cancer Cell Line Evaluation
In research examining breast cancer cell lines such as MDA-MB-231, it was found that this compound inhibited microtubule assembly at concentrations as low as 20 μM. This action led to significant morphological changes indicative of apoptosis .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-11-17(21-22-23(11)14-7-4-12(19)5-8-14)18(24)20-13-6-9-15(25-2)16(10-13)26-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIXAYSOUDGWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














